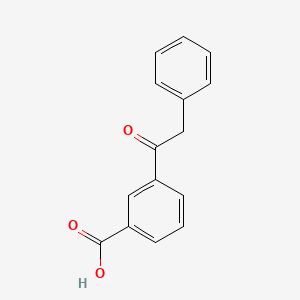

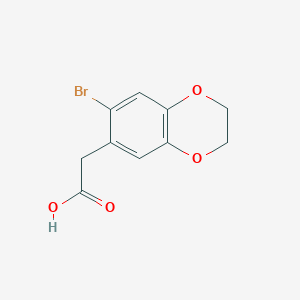

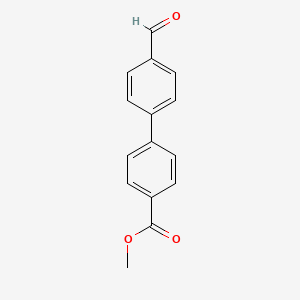

![molecular formula C11H16FNO B1334862 N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine CAS No. 355816-49-8](/img/structure/B1334862.png)

N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine" is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound . For instance, the synthesis of fluorinated amides and enones from fluorinated building blocks is discussed, which could be relevant to the synthesis of "N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine" . Additionally, the metabolic N-hydroxylation of a related psychotomimetic amine by rabbit liver microsomes is reported, which could suggest potential metabolic pathways for the compound

Applications De Recherche Scientifique

Blood Pressure and Toxicity Studies

Research by Lands (1952) investigated related compounds, notably 1-(3-fluorophenyl)-2-isopropyl-aminoethanol and its N-methyl analog, which were found to be weak pressor agents. Their study demonstrated that the activity of these compounds changes based on alkyl substitution, with the primary amine being most pressor. The toxicity of these compounds was comparatively low, providing insights into their impact on blood pressure and toxicity (Lands, 1952).

Catalytic Amination Studies

Bassili and Baiker (1990) focused on the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst. This research showed that the main product, 2-amino-1-methoxypropane, could be produced with high selectivity, highlighting the compound's significance in catalytic amination processes (Bassili & Baiker, 1990).

Enzymatic N-Demethylation Studies

Abdel-Monem (1975) studied the N-demethylation of tertiary amines like 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane, revealing insights into the kinetic isotope effects in enzymatic N-demethylation reactions. This research contributes to understanding the metabolic processes involving such compounds (Abdel-Monem, 1975).

Synthesis and Medicinal Chemistry

Cavazza and Pietra (1976) investigated the methylation of 3-methoxytropone, leading to the synthesis of 3-aminocycloheptatrienylidenamines. This research emphasizes the stability of these compounds for arylamino than alkylamino substituents, contributing to the field of synthetic and medicinal chemistry (Cavazza & Pietra, 1976).

Positron Emission Tomography (PET) Imaging

Holt et al. (2006) focused on the synthesis of gefitinib for imaging epidermal growth factor receptor tyrosine kinase with PET. Their research contributes to understanding the applications of similar compounds in imaging and diagnostics (Holt et al., 2006).

Propriétés

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDWTJOFYWYNMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386148 |

Source

|

| Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorobenzyl)-1-methoxypropan-2-amine | |

CAS RN |

355816-49-8 |

Source

|

| Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

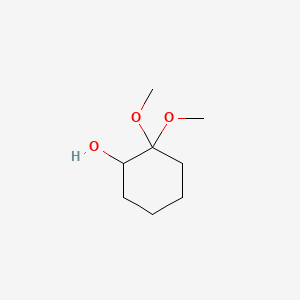

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)

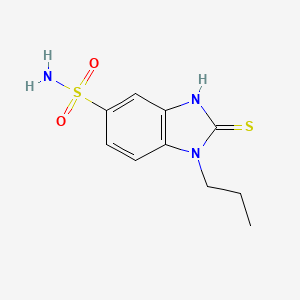

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

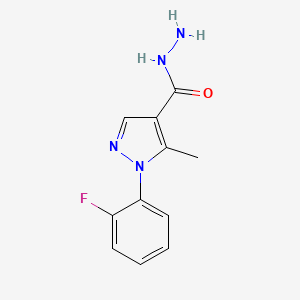

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)